molecular formula C9H13ClO3S B14235205 (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride CAS No. 212962-15-7

(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride

Katalognummer: B14235205
CAS-Nummer: 212962-15-7
Molekulargewicht: 236.72 g/mol
InChI-Schlüssel: PNLNPVGEDHRLSM-HZGVNTEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane ring system with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the sulfonyl chloride group: This step involves the chlorosulfonation of the bicyclic ketone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by chlorosulfonation under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Alcohol derivatives.

    Oxidation: Sulfonic acids.

Wissenschaftliche Forschungsanwendungen

(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The ketone group can participate in redox reactions, further expanding its utility in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride: A stereoisomer with similar reactivity but different spatial arrangement.

    7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid: An oxidized form with a sulfonic acid group instead of sulfonyl chloride.

    7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-thiol: A thiol derivative with different reactivity.

Uniqueness

(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride is unique due to its specific stereochemistry and the presence of both a ketone and a sulfonyl chloride group. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.

Eigenschaften

CAS-Nummer

212962-15-7

Molekularformel

C9H13ClO3S

Molekulargewicht

236.72 g/mol

IUPAC-Name

(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride

InChI

InChI=1S/C9H13ClO3S/c1-8(2)6-3-4-9(8,7(11)5-6)14(10,12)13/h6H,3-5H2,1-2H3/t6-,9-/m1/s1

InChI-Schlüssel

PNLNPVGEDHRLSM-HZGVNTEJSA-N

Isomerische SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)S(=O)(=O)Cl)C

Kanonische SMILES

CC1(C2CCC1(C(=O)C2)S(=O)(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.